molecular formula C17H17N3O2 B7707892 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7707892
M. Wt: 295.34 g/mol
InChI Key: KVZHIGCYESDUHY-UHFFFAOYSA-N
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Description

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives . The reaction conditions often include the use of solvents like N,N-dimethylacetamide and bases such as potassium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the quinoline or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and oxadiazole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine
  • 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
  • 4-Methyl-1,2,5-oxadiazol-3-yl)methylamine

Uniqueness

Compared to these similar compounds, 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol stands out due to its unique combination of a quinoline core and an oxadiazole ring. This structural feature may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-13(10-12-8-4-5-9-14(12)18-16)15-19-17(22-20-15)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZHIGCYESDUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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